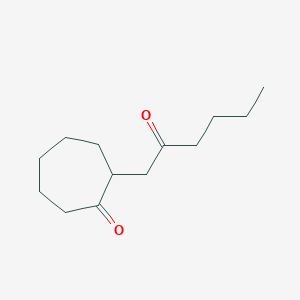
2-(2-Oxohexyl)cycloheptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxohexyl)cycloheptan-1-one is a chemical compound with the molecular formula C13H22O2 It is a cyclic ketone with a seven-membered ring structure, which includes a hexyl side chain and an oxo group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxohexyl)cycloheptan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cycloheptanone with hexanal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of an acid or base catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are carefully controlled to ensure the consistent production of high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Oxohexyl)cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Oxohexyl)cycloheptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Oxohexyl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various chemical reactions, such as nucleophilic addition or condensation reactions, which can alter the structure and function of biomolecules. These interactions can lead to changes in cellular processes and biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptanone: A simpler ketone with a seven-membered ring structure.
2-Hexylcycloheptanone: Similar structure but lacks the oxo group.
Cyclohexanone: A six-membered ring ketone with similar reactivity.
Uniqueness
2-(2-Oxohexyl)cycloheptan-1-one is unique due to its combination of a seven-membered ring and a hexyl side chain with an oxo group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
89506-37-6 |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
2-(2-oxohexyl)cycloheptan-1-one |
InChI |
InChI=1S/C13H22O2/c1-2-3-8-12(14)10-11-7-5-4-6-9-13(11)15/h11H,2-10H2,1H3 |
Clave InChI |
HKOSBNIAPRTRBR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)CC1CCCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine)](/img/structure/B14395557.png)
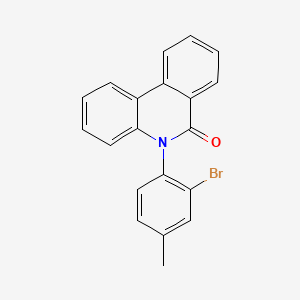
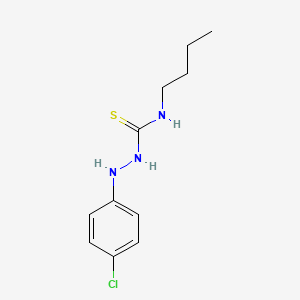
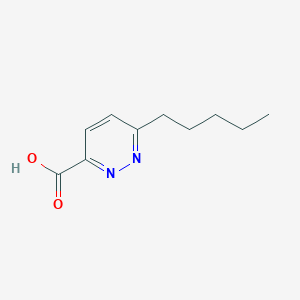
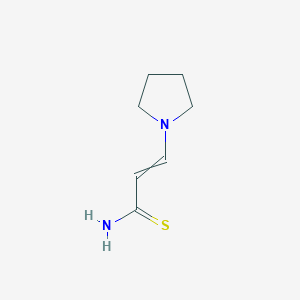
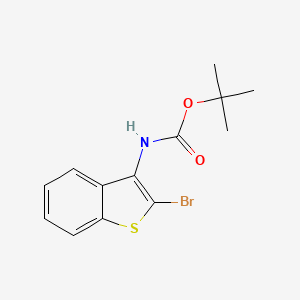
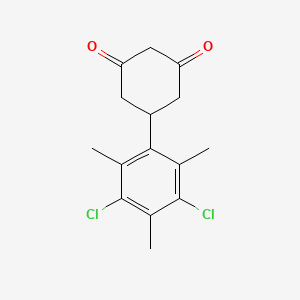
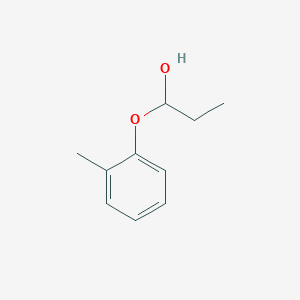
![2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide](/img/structure/B14395589.png)
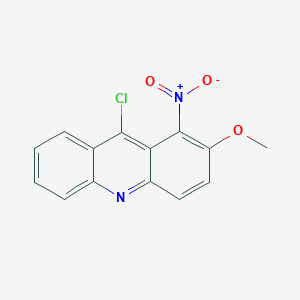
![7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14395613.png)
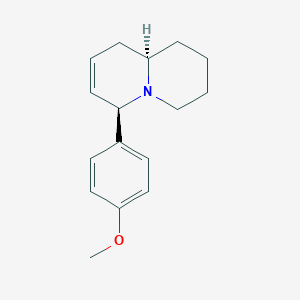
![2-[(3,4-Dimethylphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14395630.png)
![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B14395632.png)
